![molecular formula C17H22N2OS B14581380 2-[Di(propan-2-yl)amino]-4-(1-phenylethylidene)-1,3-thiazol-5(4H)-one CAS No. 61632-44-8](/img/structure/B14581380.png)
2-[Di(propan-2-yl)amino]-4-(1-phenylethylidene)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Di(propan-2-yl)amino]-4-(1-phenylethylidene)-1,3-thiazol-5(4H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(propan-2-yl)amino]-4-(1-phenylethylidene)-1,3-thiazol-5(4H)-one typically involves the reaction of appropriate thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazolium salt, which then undergoes cyclization to form the desired thiazole derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[Di(propan-2-yl)amino]-4-(1-phenylethylidene)-1,3-thiazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
2-[Di(propan-2-yl)amino]-4-(1-phenylethylidene)-1,3-thiazol-5(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-[Di(propan-2-yl)amino]-4-(1-phenylethylidene)-1,3-thiazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. It may also interfere with the synthesis of nucleic acids or proteins, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-[Di(propan-2-yl)amino]-4-(1-phenylethylidene)-1,3-thiazol-5(4H)-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
CAS No. |
61632-44-8 |
|---|---|
Molecular Formula |
C17H22N2OS |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[di(propan-2-yl)amino]-4-(1-phenylethylidene)-1,3-thiazol-5-one |
InChI |
InChI=1S/C17H22N2OS/c1-11(2)19(12(3)4)17-18-15(16(20)21-17)13(5)14-9-7-6-8-10-14/h6-12H,1-5H3 |
InChI Key |
CPXNYCIVQBFPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=NC(=C(C)C2=CC=CC=C2)C(=O)S1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-2-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14581298.png)
![N-(1-Hydroxy-2-methylpropan-2-yl)-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14581309.png)
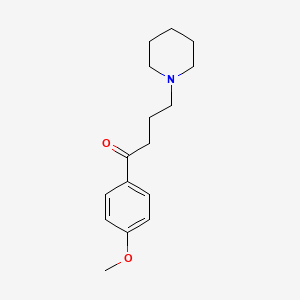
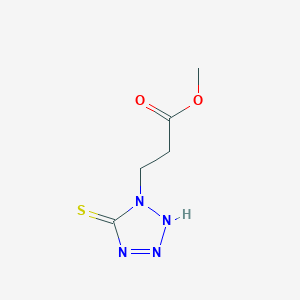
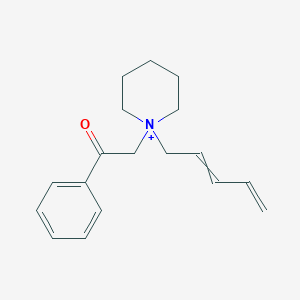
![[(2R,4S)-4-(Propan-2-yl)oxetan-2-yl]methanol](/img/structure/B14581326.png)
![N-[5-(2-Cyanoethyl)-2-hydroxyphenyl]acetamide](/img/structure/B14581330.png)
![5,5-Dimethylbenzo[a]phenazin-6(5h)-one](/img/structure/B14581333.png)
![N-(1,3-Thiazol-2-YL)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14581348.png)
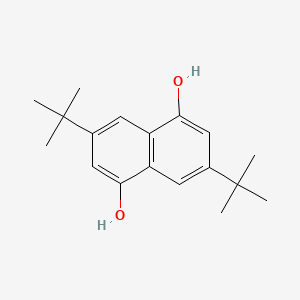

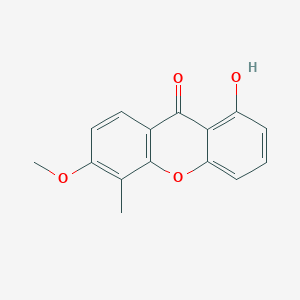
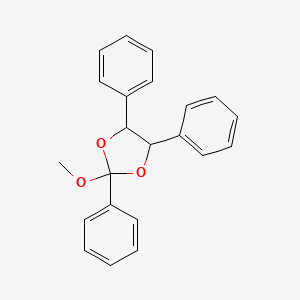
![4-[[Bis(decylamino)phosphinyl]oxy]-2,6,6-tetramethyl-1-piperidinyloxy](/img/structure/B14581376.png)
